molecular formula C12H20N2 B1426330 [3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine CAS No. 1248995-71-2

[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine

Cat. No.: B1426330
CAS No.: 1248995-71-2
M. Wt: 192.3 g/mol
InChI Key: GOOOAWOFOQIPOR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a butane chain with two methyl groups at the third carbon and a methylamine group at the second carbon

Scientific Research Applications

3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential antifungal properties . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound is structurally similar but contains a ketone group instead of an amine group.

    3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one: Another similar compound with the pyridine ring attached at the fourth position.

Uniqueness

The uniqueness of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a methylamine group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,3,3-trimethyl-1-pyridin-2-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-12(2,3)11(13-4)9-10-7-5-6-8-14-10/h5-8,11,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOOAWOFOQIPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
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[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
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[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
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[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
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[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
Reactant of Route 6
[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine

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